molecular formula C14H14N6O3 B11264875 1-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(3-methoxyphenyl)urea

1-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B11264875
M. Wt: 314.30 g/mol
InChI Key: KUUAVEABFVRWKW-UHFFFAOYSA-N
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Description

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core and a methoxyphenyl urea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Reagents such as hydrazine and formamide are often used under controlled conditions.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions. This may involve the use of reagents like methyl iodide and sodium hydroxide.

    Coupling with Methoxyphenyl Urea: The final step involves coupling the triazolopyrimidine core with methoxyphenyl urea. This is typically achieved through a condensation reaction using reagents like carbonyldiimidazole (CDI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Interaction with Receptors: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interactions: It may interact with nucleic acids, affecting gene expression and replication processes.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but lacks the methoxyphenyl urea moiety.

    5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Similar to the above compound, it has a similar core structure but different functional groups.

Uniqueness

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA is unique due to the presence of both the triazolopyrimidine core and the methoxyphenyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)urea

InChI

InChI=1S/C14H14N6O3/c1-8-11(12(21)20-13(17-8)15-7-16-20)19-14(22)18-9-4-3-5-10(6-9)23-2/h3-7H,1-2H3,(H,15,16,17)(H2,18,19,22)

InChI Key

KUUAVEABFVRWKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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